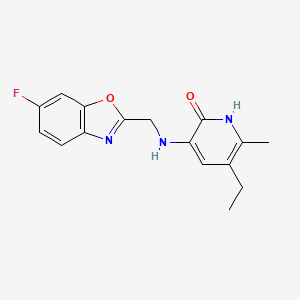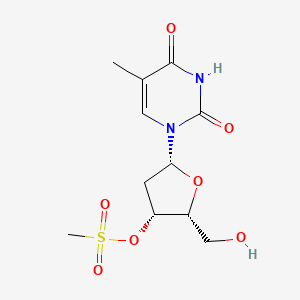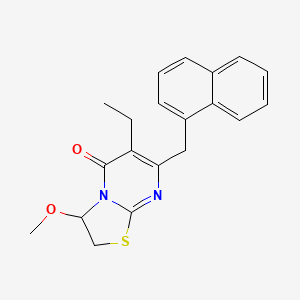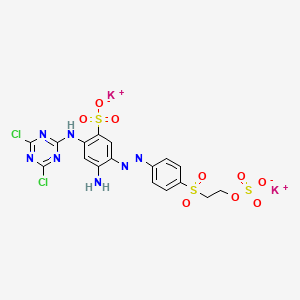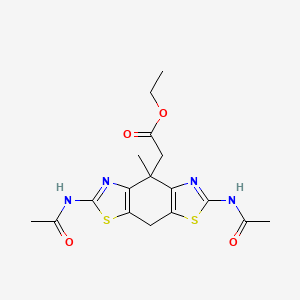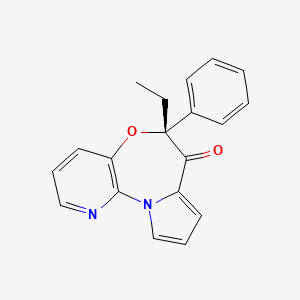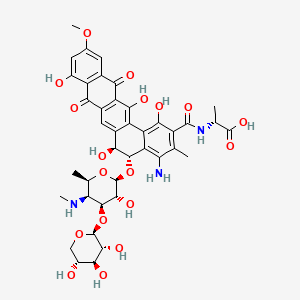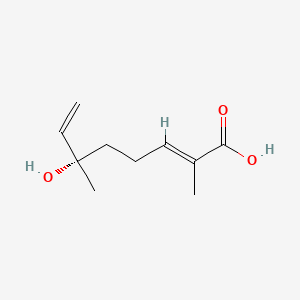
Menthiafolic acid, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Menthiafolic acid, (S)-, can be synthesized through various synthetic routes. One common method involves the acid-catalyzed cyclization of (E)-8-carboxylinalool, a precursor found in grapevine berries . This process typically requires specific reaction conditions, including the presence of an acid catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of menthiafolic acid, (S)-, often involves the use of biotechnological processes. For example, certain strains of yeast and bacteria can be employed to ferment glucose esters of menthiafolic acid, releasing the compound through enzymatic hydrolysis . This method is advantageous due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Menthiafolic acid, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert menthiafolic acid, (S)-, into alcohols or other reduced forms.
Substitution: The hydroxyl group in menthiafolic acid, (S)-, can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of menthiafolic acid, (S)-, can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Menthiafolic acid, (S)-, has a wide range of scientific research applications:
Biology: The compound is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of menthiafolic acid, (S)-, including its anti-inflammatory and antioxidant properties.
Industry: Menthiafolic acid, (S)-, is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of menthiafolic acid, (S)-, involves its interaction with specific molecular targets and pathways. The compound is known to act as a precursor to wine lactone through acid-catalyzed cyclization . This process involves the formation of a cyclic structure, which contributes to the compound’s unique odor properties. Additionally, menthiafolic acid, (S)-, may interact with various enzymes and receptors in biological systems, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Menthiafolic acid, (S)-, can be compared with other similar compounds, such as:
Foliamenthoic acid: Another monoterpenoid with similar structural features but different stereochemistry.
Nerol-8-oic acid: A related compound with similar functional groups but distinct chemical properties.
These compounds share some structural similarities with menthiafolic acid, (S)-, but differ in their stereochemistry, functional groups, and resulting properties. The uniqueness of menthiafolic acid, (S)-, lies in its specific stereochemistry and its role as a precursor to wine lactone, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75979-26-9 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1 |
InChI-Schlüssel |
SSKWMOQUUQAJGV-QEHWCHDUSA-N |
Isomerische SMILES |
C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



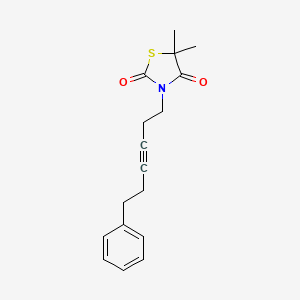

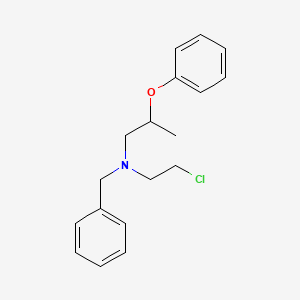
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
